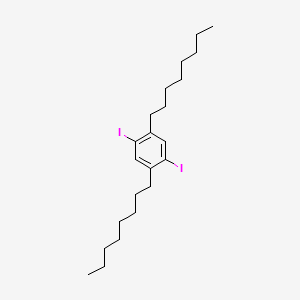

1,4-Diiodo-2,5-dioctylbenzene

Description

Contextual Significance in Modern Organic Synthesis and Advanced Materials

In the realm of modern organic synthesis, 1,4-diiodo-2,5-dioctylbenzene is particularly significant as a monomer in the creation of conjugated polymers. These polymers, characterized by a backbone of alternating single and double bonds, exhibit interesting electronic and optical properties, making them suitable for a range of applications in advanced materials. The two iodine atoms on the benzene (B151609) ring serve as reactive sites for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. This allows for the precise construction of polymer chains with well-defined structures and properties.

The long octyl side chains are not merely a passive component of the molecule. They play a crucial role in rendering the resulting polymers soluble in common organic solvents. This enhanced solubility is a critical factor for the fabrication of thin films and other device components from these materials, which is essential for their use in organic electronics. The applications of polymers synthesized from this compound are found in areas like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). For instance, a polymer synthesized using this compound has been reported to have a molecular weight (Mn) of 7300 g/mol and good solubility in solvents like dichloromethane, toluene (B28343), and THF. rsc.org

Historical Development and Evolution of Related Halogenated Aromatics in Polymer Chemistry

The use of halogenated aromatic compounds in polymer chemistry has a rich history, evolving from early discoveries to the sophisticated synthesis of functional polymers we see today. Initially, halogenation was primarily employed to improve the flame retardancy of polymers. The introduction of halogen atoms into a polymer structure can significantly alter its properties.

The development of cross-coupling reactions in the latter half of the 20th century revolutionized the field. Reactions like the Suzuki-Miyaura coupling, which utilizes organoboron compounds and a palladium catalyst, and the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, provided chemists with powerful tools to form carbon-carbon bonds with high precision and selectivity. nih.gov This opened the door for the synthesis of a wide array of new polymers with tailored functionalities.

The class of conjugated polymers known as poly(p-phenylene vinylene)s (PPVs) is a prime example of this evolution. rsc.orgchemicalpapers.com Early methods for PPV synthesis often resulted in insoluble and difficult-to-process materials. researchgate.netwikipedia.org The introduction of soluble precursor routes and the use of functionalized monomers, including halogenated aromatics with solubilizing side chains, were significant breakthroughs. rsc.org These advancements allowed for better control over the polymer structure and morphology, leading to improved performance in electronic devices. The choice of halogen (chlorine, bromine, or iodine) on the monomer can also influence the polymerization process, with iodinated monomers often exhibiting different reactivity and kinetics compared to their brominated or chlorinated counterparts. researchgate.netrsc.orgrsc.org

Scope of Academic Inquiry for this compound as a Functional Building Block

The academic inquiry into this compound as a functional building block is extensive and continues to expand. Researchers are actively exploring its use in the synthesis of novel conjugated polymers with enhanced electronic and optical properties. A key area of investigation is its application in Sonogashira cross-coupling reactions to create poly(phenyleneethynylene)s (PPEs). rsc.org For example, it has been polymerized with 1,4-diethynylbenzene (B1207667) in the presence of a palladium catalyst to form a PPE. rsc.org

Furthermore, this compound is utilized in Stille coupling reactions. For instance, it has been reacted with (E)-1,2-bis(tributylstannyl)ethene in a palladium-catalyzed polymerization. thieme-connect.de The resulting polymers are investigated for their potential in various electronic applications.

The versatility of this compound is also demonstrated in its use to create more complex polymer architectures, including double-stranded helical polymers. researchgate.net Its ability to participate in a variety of polymerization reactions makes it a valuable tool for chemists seeking to design and synthesize new materials with specific, tunable properties for the next generation of electronics and photonics.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diiodo-2,5-dioctylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36I2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTDOQWSWMNCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1I)CCCCCCCC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584522 | |

| Record name | 1,4-Diiodo-2,5-dioctylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171569-01-0 | |

| Record name | 1,4-Diiodo-2,5-dioctylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioctyl-2,5-diiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,4 Diiodo 2,5 Dioctylbenzene

Strategies for Benzene (B151609) Core Functionalization and Dioctyl Group Incorporation

The introduction of two octyl chains onto a benzene ring at the 1 and 4 positions is the foundational stage in the synthesis of 1,4-diiodo-2,5-dioctylbenzene. The most common strategy for this transformation is the Friedel-Crafts alkylation.

The Friedel-Crafts alkylation involves the reaction of an alkylating agent, such as an alkyl halide or an alkene, with an aromatic ring in the presence of a Lewis acid catalyst. mt.commt.com For the synthesis of 1,4-dioctylbenzene (B89298), benzene can be reacted with either 1-bromooctane (B94149) or 1-octene. The use of a strong Lewis acid like aluminum chloride (AlCl₃) or a superacid catalyst is typical. mt.comresearchgate.net

A key challenge in Friedel-Crafts alkylation is controlling polyalkylation, as the introduction of an electron-donating alkyl group activates the benzene ring, making it more susceptible to further alkylation. rsc.orglibretexts.org To achieve the desired 1,4-disubstitution pattern and minimize the formation of polyalkylated byproducts, reaction conditions such as the molar ratio of reactants and temperature must be carefully controlled. researchgate.net

An alternative approach to circumvent the issues of polyalkylation and carbocation rearrangements associated with Friedel-Crafts alkylation is to perform a Friedel-Crafts acylation followed by a reduction. For instance, benzene can be acylated with octanoyl chloride, and the resulting ketone can then be reduced to the corresponding alkyl chain.

Another synthetic route to 1,4-dioctylbenzene involves a cross-coupling reaction. A nickel-catalyzed Kumada coupling reaction between a dihalobenzene, such as 1,4-dichlorobenzene, and octylmagnesium bromide has been reported for the synthesis of the isomeric 1,2-dioctylbenzene (B8513892) and can be adapted for the 1,4-isomer. google.com

Table 1: Synthetic Routes to 1,4-Dioctylbenzene

| Starting Material | Reagents | Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzene | 1-Bromooctane | AlCl₃ | 1,4-Dioctylbenzene | |

| Benzene | 1-Octene | Superacid (e.g., PTA-SiO₂) | 1,4-Dioctylbenzene | researchgate.net |

| 1,4-Dichlorobenzene | Octylmagnesium bromide | Ni(dppp)Cl₂ | 1,4-Dioctylbenzene | google.com |

Halogenation Pathways to this compound and Related Dihaloarenes

Once 1,4-dioctylbenzene is synthesized, the next crucial step is the introduction of two iodine atoms at the 2 and 5 positions. Direct iodination of aromatic compounds is more challenging than bromination or chlorination due to the lower electrophilicity of iodine. mt.com Therefore, an activating agent, typically an oxidizing agent, is required to generate a more potent iodinating species.

Commonly used reagents for aromatic iodination include iodine in the presence of an oxidizing agent such as nitric acid, iodic acid (HIO₃), or periodic acid (H₅IO₆). mt.comnih.govorgsyn.org For instance, a mixture of iodine and iodic acid can effectively iodinate activated aromatic rings. researchgate.netjocpr.com The reaction of benzene with iodine and periodic acid dihydrate in the presence of sulfuric acid in acetic acid has been shown to produce 1,4-diiodobenzene (B128391) in good yield. orgsyn.org The long alkyl chains in 1,4-dioctylbenzene are ortho-para directing and activating, which should facilitate the electrophilic substitution at the 2 and 5 positions.

An alternative pathway involves the synthesis of the corresponding dibromo analogue, 1,4-dibromo-2,5-dioctylbenzene (B3176828), which can then potentially undergo a halogen exchange reaction to yield the diiodo compound. The synthesis of 1,4-dibromo-2,5-dioctylbenzene can be achieved by the bromination of 1,4-dioctylbenzene using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Furthermore, a multi-step route starting from 1,4-dibromobenzene (B42075) has been described for the synthesis of 1,4-dibromo-2,5-diiodobenzene. google.com This process involves nitration, reduction of the nitro groups to amines, iodination, and finally a diazotization-iodination sequence. A similar strategy could potentially be adapted for the synthesis of this compound.

Table 2: Halogenation Methods for Aromatic Compounds

| Substrate | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Durene | I₂, H₅IO₆·2H₂O, H₂SO₄ | Glacial acetic acid, 65–70 °C | Iododurene | orgsyn.org |

| Benzene | I₂, HIO₃, H₂SO₄ | Ac₂O, AcOH | 1,4-Diiodobenzene | nih.gov |

| 1,4-Dioctylbenzene | Br₂, FeBr₃ | 0–25 °C | 1,4-Dibromo-2,5-dioctylbenzene | |

| 1,4-Dibromobenzene | HNO₃, H₂SO₄; Fe, HCl; I₂, NaNO₂, H₂SO₄ | Multi-step | 1,4-Dibromo-2,5-diiodobenzene | google.com |

| 1,2-Dioctylbenzene | I₂, NaIO₄, HOAc-H₂SO₄-H₂O | Reflux | 1,2-Diiodo-4,5-dioctylbenzene | google.com |

Advanced Synthetic Approaches to this compound Precursors

Advanced synthetic methods offer alternative and potentially more efficient routes to the precursors of this compound. For instance, the synthesis of 4-bromo-2,5-dioctylphenylboronic acid has been reported starting from 1,4-dibromo-2,5-dioctylbenzene. acs.org This was achieved through a lithium-halogen exchange at low temperature using n-butyllithium, followed by quenching with triisopropylborate. This boronic acid derivative is a versatile intermediate that can be used in Suzuki coupling reactions to build more complex molecular architectures.

The utility of this compound as a monomer in polymerization reactions underscores its successful synthesis. It has been used in Sonogashira coupling reactions with diethynyl compounds, catalyzed by palladium complexes, to form conjugated polymers. rsc.orgrsc.org For example, the reaction of this compound with 1,4-diethynylbenzene (B1207667) in the presence of a Pd(PPh₃)₄ catalyst and copper(I) iodide in toluene (B28343) and diisopropylamine (B44863) yields a poly(phenyleneethynylene) derivative. rsc.org

A Suzuki coupling reaction has also been employed to synthesize a precursor to a monomer, where this compound was reacted with pyridine-4-boronic acid in the presence of a palladium catalyst to yield 4-(4-iodo-2,5-dioctylphenyl)pyridine. doi.org This reaction demonstrates a selective mono-coupling on the di-iodinated substrate.

Table 3: Advanced Synthetic Applications and Precursors

| Starting Material | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| 1,4-Dibromo-2,5-dioctylbenzene | n-BuLi, B(O-i-Pr)₃, HCl(aq) | 4-Bromo-2,5-dioctylphenylboronic Acid | Intermediate for Suzuki coupling | acs.org |

| This compound | 1,4-Diethynylbenzene, Pd(PPh₃)₄, CuI | Poly(2-((4-ethynylphenyl)ethynyl)-1,4-dioctylbenzene) | Polymer synthesis | rsc.org |

| This compound | Pyridine-4-boronic acid, Pd(PPh₃)₂Cl₂, K₂CO₃ | 4-(4-Iodo-2,5-dioctylphenyl)pyridine | Precursor for functional materials | doi.org |

Cross Coupling Reactions and Polymerization Pathways Utilizing 1,4 Diiodo 2,5 Dioctylbenzene

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed reactions are central to the polymerization of 1,4-diiodo-2,5-dioctylbenzene, facilitating the formation of carbon-carbon bonds with high efficiency and selectivity. These methods are foundational in creating extended conjugated systems.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl halide, is a key method for synthesizing poly(p-phenyleneethynylene)s (PPEs). organic-chemistry.org In this context, this compound acts as the dihalide monomer, which is polymerized with a diethynyl-aromatic comonomer. The long octyl side chains on the monomer ensure the solubility of the resulting rigid-rod PPEs in common organic solvents, which is crucial for characterization and device fabrication. researchgate.net

The reaction involves the coupling of terminal alkynes with aryl or vinyl halides, typically under anaerobic and anhydrous conditions, using a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org Researchers have successfully polymerized this compound with various diacetylene monomers to create highly fluorescent and photochemically stable polymers. mit.edu For instance, the polymerization with a dithienyl-diacetylene monomer in the presence of Pd(PPh₃)₄ and CuI catalysts in a toluene (B28343)/diisopropylamine (B44863) mixture yields the corresponding polymer. mit.edu To minimize structural defects in the polymer chain, the reaction can be conducted under mild conditions. rsc.org For example, a reaction temperature of 45°C for 24 hours has been used to obtain a polymer with a moderate number-average molecular weight (Mn) of 7300 g/mol . rsc.org

Table 1: Sonogashira Polycondensation of this compound This table is interactive. Users can sort and filter the data.

| Comonomer | Catalyst System | Solvent | Conditions | Mn ( g/mol ) | Yield | Reference |

|---|---|---|---|---|---|---|

| Dithienyl-diacetylene derivative | Pd(PPh₃)₄ / CuI | Toluene / Diisopropylamine | 75°C, 3 days | Not Specified | 68% | mit.edu |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. scielo.org.mx This reaction is widely used to form carbon-carbon bonds between aromatic rings. While the provided literature more frequently details the use of its dibromo analogue, this compound is a highly suitable substrate for Suzuki polycondensation due to the high reactivity of the carbon-iodine bond.

This method has been employed to create complex polymeric structures. For example, a poly(phenyleneethynylene) backbone, initially formed via other methods, can be further functionalized in a subsequent Suzuki reaction. rsc.org In analogous syntheses, the related compound 2,5-dibromo-N¹,N⁴-dioctylbenzene-1,4-diamine undergoes Suzuki-Miyaura coupling with azulenylboronic esters to build larger, complex aromatic systems. researchgate.net The general applicability of the Suzuki reaction suggests that this compound can be effectively copolymerized with aromatic diboronic acids or esters to yield various conjugated polymers, such as poly(p-phenylene)s, which are valuable materials for organic electronics.

Direct Arylation Polycondensation (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Suzuki and Stille coupling. mdpi.combohrium.com This method forms carbon-carbon bonds by directly coupling a C-H bond with a C-X (halide) bond, thus avoiding the need to pre-functionalize one of the monomers into an organometallic reagent. rsc.org

While specific DArP studies on this compound are not detailed in the provided search results, its close analogue, 1,4-dibromo-2,5-dioctylbenzene (B3176828), is frequently used. rsc.orgresearchgate.net The principles and outcomes of these reactions are directly comparable. The polycondensation of 1,4-dibromo-2,5-dioctylbenzene with various heteroaromatic monomers, such as bithiazole or bithiophene derivatives, has been successfully demonstrated. rsc.orgnii.ac.jp These reactions are typically catalyzed by a palladium complex, such as Pd(OAc)₂, with a phosphine (B1218219) ligand and in the presence of a base like K₂CO₃ and an additive like pivalic acid (PivOH). nii.ac.jpnih.gov

A key challenge in DArP is controlling the regioselectivity and preventing side reactions at unintended C-H bonds, which can lead to branched or cross-linked structures. nii.ac.jp Reaction parameters such as time and temperature are critical; for instance, a short reaction time may be necessary to prevent such side reactions when reactive C-H bonds are present. researchgate.netnii.ac.jp Conversely, a longer reaction time can lead to higher molecular weight polymers when less reactive monomers are used. nii.ac.jp The steric hindrance provided by the octyl groups on the benzene (B151609) ring can also influence the reaction rate. researchgate.net

Table 2: Direct Arylation Polycondensation of 1,4-Dibromo-2,5-dioctylbenzene This table is interactive. Users can sort and filter the data.

| Comonomer | Catalyst System | Conditions | Mn ( g/mol ) | PDI (Mw/Mn) | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,4'-dinonyl-2,2'-bithiazole | Pd(OAc)₂ / P(o-MeOC₆H₄)₃ / PivOH / K₂CO₃ | DMAc, 100°C, 0.5h | 15300 | 1.63 | 93% | rsc.org |

Mechanistic Insights and Selectivity in Polymerization Reactions Involving this compound

The polymerization of this compound typically proceeds via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira polycondensation. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The General Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of the this compound monomer to form a Pd(II) complex. This is often the rate-determining step. nih.gov The high reactivity of the C-I bond facilitates this step.

Transmetalation: The organopalladium(II) complex then reacts with the organometallic co-monomer (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). The organic group from the co-monomer is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then enter another catalytic cycle. rsc.org

Selectivity in Polymerization:

Selectivity is a crucial aspect of the polymerization of difunctional monomers like this compound.

Chemoselectivity: In reactions involving monomers with different halide leaving groups, the choice of catalyst and reaction conditions can allow for selective reaction at one site. For a hypothetical 1-bromo-4-iodo-2,5-dioctylbenzene monomer, the much greater reactivity of the C-I bond towards oxidative addition with palladium allows for the first coupling to occur exclusively at that position. mdpi.com This is the basis for controlled, sequential additions.

Regioselectivity: In the case of this compound, the two iodine atoms are chemically equivalent, so regioselectivity during the first coupling is not a factor. However, in the polymerization with an unsymmetrical co-monomer, the regiochemistry of the resulting polymer is determined by the selectivity of the coupling reaction.

Reaction Control to Minimize Defects: A significant challenge in step-growth polycondensation is the strict requirement for a 1:1 stoichiometric ratio of the two functional groups on the co-monomers to achieve high molecular weights. Deviations can lead to lower molecular weight polymers. Furthermore, side reactions such as premature dehalogenation or homocoupling of the co-monomers can introduce defects into the polymer chain, which can disrupt conjugation and negatively impact material performance. The choice of catalyst, ligands, base, and temperature is critical to minimize these side reactions. For instance, bulky phosphine ligands on the palladium catalyst can promote the desired reductive elimination step and suppress side reactions. wiley-vch.de

The steric hindrance provided by the two ortho-positioned octyl chains in this compound can also influence selectivity. These bulky groups can affect the rate of oxidative addition and the subsequent steps in the catalytic cycle. While they are primarily introduced to ensure solubility of the resulting polymer, they can also play a role in preventing intermolecular side reactions and influencing the final polymer conformation.

The following table summarizes key mechanistic steps and selectivity factors in the polymerization of this compound.

| Mechanistic Aspect | Description | Key Factors for Selectivity and Control |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond. | Reactivity of C-X bond (I > Br > Cl), electron-donating/withdrawing groups on the ring, steric hindrance from ligands and substituents (e.g., octyl chains). |

| Transmetalation | Transfer of an organic group from a co-monomer (e.g., organoboron or organotin) to the Pd(II) center. | Nature of the organometallic co-monomer, choice of base (for Suzuki), and additives (e.g., Cu(I) in Sonogashira). |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Steric and electronic properties of the ligands on the palladium and the organic groups to be coupled. |

| Side Reactions | Homocoupling, dehalogenation, β-hydride elimination. | Catalyst system (Pd source and ligands), reaction temperature, and purity of monomers and reagents. |

This interactive table details the critical stages and influencing factors in the cross-coupling polymerization of this compound.

Role of 1,4 Diiodo 2,5 Dioctylbenzene As a Monomer in Conjugated Polymer Architectures

Integration into Poly(p-phenyleneethynylene) (PPE) Systems

The synthesis of poly(p-phenyleneethynylene)s (PPEs), a class of highly fluorescent conjugated polymers, frequently utilizes 1,4-diiodo-2,5-dioctylbenzene as a key monomer. rsc.org The primary method for this polymerization is the Sonogashira-Hagihara cross-coupling reaction, which forms carbon-carbon bonds between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. libretexts.org

In a typical Sonogashira polymerization, this compound is reacted with a diethynyl-aromatic comonomer. The dioctylbenzene moiety is incorporated into the polymer backbone, alternating with the comonomer unit. The choice of comonomer allows for fine-tuning of the resulting polymer's properties. The reaction can be conducted under relatively mild conditions, minimizing the formation of structural defects in the polymer chain. rsc.org

For instance, the polymerization of this compound with a diethynyl comonomer can be carried out using a Pd(PPh₃)₄ catalyst and a CuI co-catalyst in a solvent mixture like toluene (B28343) and diisopropylamine (B44863) at elevated temperatures. mit.edu Researchers have successfully synthesized PPEs with moderate to high molecular weights using this method. rsc.orgmit.edu The resulting polymers generally exhibit good solubility due to the flexible dioctyl side chains. rsc.org

Table 1: Sonogashira Polymerization of this compound for PPE Synthesis

| Comonomer | Catalyst System | Solvent/Base | Conditions | Resulting Polymer Mn (g/mol) | Reference |

|---|---|---|---|---|---|

| Diethynyl-boronate ester derivative | Pd(PPh₃)₄ | Toluene/DMF | 45 °C, 24h | 7,300 | rsc.org |

| Bis(thienylethynyl) monomer (S2) | Pd(PPh₃)₄ / CuI | Toluene / Diisopropyl amine | 75 °C, 3 days | Not explicitly stated, but polymer (P3) was obtained in 68% yield. | mit.edu |

Incorporation into Poly(p-phenylenevinylene) (PPV) Derivatives

This compound is also a precursor for monomers used in the synthesis of poly(p-phenylenevinylene) (PPV) derivatives. PPVs are another important class of conjugated polymers known for their electroluminescent properties. The vinylene linkages in the polymer backbone can be formed through several synthetic strategies, including the Heck coupling, Wittig, and Stille coupling reactions. thieme-connect.de

The Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl halide, is a common method for synthesizing PPVs. organic-chemistry.org In this context, this compound can be coupled with a divinyl-aromatic comonomer. Alternatively, the diiodo-monomer can be first converted into other useful intermediates. For example, it can be transformed into 2,5-dioctyl-1,4-benzenediacetaldehyde, which can then undergo a Wittig or Wittig-Horner reaction with a bis(phosphonium salt) or bis(phosphonate ester) to yield the PPV.

Stille coupling provides another route, involving the reaction of an organotin compound with an organic halide. For example, a soluble PPV can be synthesized via the palladium-catalyzed reaction between 1,2-bis(tributylstannyl)ethene and this compound. thieme-connect.de The dioctyl side chains are crucial for maintaining the solubility of these often rigid-rod polymers. sigmaaldrich.com

Table 2: Coupling Reactions for PPV Synthesis Involving 2,5-Dioctylphenylene Units

| Coupling Reaction | Reactants Derived from 2,5-Dioctylbenzene | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Stille Coupling | This compound | Palladium-based | Couples with 1,2-bis(tributylstannyl)ethene to form vinylene linkage. | thieme-connect.de |

| Heck Coupling | This compound | Palladium-based | Couples with ethene or divinyl-aromatics. | thieme-connect.deorganic-chemistry.org |

| Wittig Reaction | 1,4-Bis(dihalogenomethyl)-2,5-dioctylbenzene or 1,4-diformyl-2,5-dioctylbenzene | N/A (Base promoted) | Reacts with a bis(ylide) or bis(aldehyde/ketone) respectively. | researchgate.net |

Design and Synthesis of Bithiophene-Based Alternating Copolymers

In the field of organic electronics, particularly for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs), alternating copolymers featuring both electron-donating and electron-accepting units are highly desirable. This compound, or its dibromo analogue, is often used to introduce the 2,5-dioctylphenylene unit into such copolymers, frequently alternating with bithiophene moieties. nii.ac.jpresearchgate.net

The Suzuki coupling reaction is a powerful and widely used method for this purpose. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For instance, this compound can be polymerized with a bis(boronic acid) or bis(boronic ester) derivative of bithiophene to yield a high molecular weight, soluble alternating copolymer. google.com

Another emerging method is direct arylation polycondensation (DAP). nii.ac.jprsc.org This approach forms aryl-aryl bonds by coupling a C-H bond of one monomer with a C-X (halide) bond of another, catalyzed by palladium. This method is more atom-economical as it avoids the pre-functionalization step required for organometallic monomers in Suzuki or Stille couplings. nii.ac.jp The polycondensation of 1,4-dibromo-2,5-dioctylbenzene (B3176828) with an alkylated bithiophene has been shown to produce high molecular weight polymers in good yields, although reaction time is a critical factor to avoid cross-linking side reactions. nii.ac.jpresearchgate.net

Table 3: Synthesis of Bithiophene-Based Alternating Copolymers

| Polymerization Method | Monomers | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Dibrominated 4,5-dioctylbenzo[2,1-b:3,4-b']dithiophene and a bis(boronic ester) comonomer | Palladium-based | High yield (~90%) of alternating copolymers for photovoltaic applications. | google.com |

| Direct Arylation Polycondensation (DAP) | 1,4-Dibromo-2,5-dioctylbenzene and 3,3′,4,4′-tetramethylbithiophene | Pd(OAc)₂ / Pivalic acid | Yielded soluble polymer in moderate yield; reaction time is critical. | nii.ac.jp |

Structural Engineering of Ladder-Type and Bridged Conjugated Polymers

To enhance the performance of conjugated polymers, researchers focus on creating more rigid and planar structures, which can improve π-electron delocalization, charge carrier mobility, and environmental stability. mdpi.com Ladder-type and bridged polymers, featuring fused-ring systems, represent a significant step in this direction. mdpi.commdpi.com this compound and its derivatives are instrumental in the synthesis of these advanced architectures.

The synthesis of ladder-type polymers often involves a "tandem" or multi-step approach where an initial polymerization is followed by an intramolecular cyclization reaction to form the fused-ring structure. mdpi.com For example, a polymer can be synthesized via a Suzuki or Stille polymerization using monomers designed to have reactive groups positioned for a subsequent ring-closing reaction, such as an intramolecular Heck or Friedel-Crafts reaction. The 2,5-dioctylphenylene unit, derived from this compound, can form the "rung" of the ladder, providing solubility and structural integrity.

The design of these monomers is crucial. By attaching precursor functionalities to the phenylene ring derived from this compound, subsequent reactions can create bridged systems. For example, replacing the central benzene (B151609) ring of some fused systems with a bridged vinylene bond is a strategy to promote polymer delocalization. nih.gov While synthetically challenging, these strategies lead to materials with highly planar backbones, excellent thermal stability, and unique optoelectronic properties suitable for advanced electronic devices. mdpi.comnih.gov

Electronic and Optoelectronic Applications of Materials Derived from 1,4 Diiodo 2,5 Dioctylbenzene

Performance in Organic Photovoltaic Cells (OPVs)

Polymers derived from 1,4-diiodo-2,5-dioctylbenzene are utilized as donor materials in the active layer of organic photovoltaic (OPV) cells. The performance of these devices is highly dependent on the chemical structure of the polymer, which influences its absorption spectrum, energy levels (HOMO and LUMO), and charge carrier mobility.

One common class of polymers synthesized using this compound precursors are poly(p-phenylenevinylene) (PPV) and its derivatives. For instance, a copolymer synthesized via a Heck coupling reaction, incorporating 2,5-dioctyl-p-terphenylene units, demonstrated optical properties suitable for photovoltaic applications. The active chromophores in this copolymer were identified as the PPV blocks. epo.org In solution, this material exhibited a fluorescence quantum yield of 0.8. epo.org

Another approach involves the synthesis of donor-acceptor (D-A) copolymers to achieve broader absorption and better charge separation. While many high-efficiency polymers are now based on non-fullerene acceptors, the fundamental principles of polymer design often involve precursors like this compound to create the donor polymer backbone. For example, research into polymers based on benzo[1,2-b:4,5-b']dithiophene (BDT) has shown that tuning the conjugated units can effectively control the bandgap and energy levels of the resulting materials for OPV applications. researchgate.net While specific power conversion efficiencies (PCE) for polymers directly synthesized from this compound are not always explicitly reported in broad reviews, the general trend in OPV research has seen PCEs for polymer-based solar cells steadily increase, with single-junction devices exceeding 15% and tandem cells reaching even higher efficiencies. mdpi.comossila.comossila.com

The table below summarizes the performance of a representative polymer system derived from a related precursor, highlighting the key parameters for OPV devices.

| Polymer System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PTh-PV Derivative | Data not available | Data not available | Data not available | Data not available |

Detailed photovoltaic performance data for polymers explicitly synthesized using this compound is limited in the reviewed literature. The development of new photovoltaic materials is a dynamic field, with many polymers being synthesized and tested.

Utility in Organic Field-Effect Transistors (OFETs)

The performance of organic field-effect transistors (OFETs) is critically dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Polymers synthesized from this compound have been investigated for their potential in OFETs due to their ordered molecular packing and good processability.

A specific example is a poly(phenyleneethynylene) polymer, designated as P3 , which was synthesized via a Sonogashira cross-coupling reaction between a diethynyl monomer and this compound. mit.edu The resulting polymer was used to fabricate an OFET, which exhibited measurable transistor characteristics. The performance of such devices demonstrates that the structural regularity afforded by monomers like this compound can lead to materials with useful charge transport properties.

In a broader context, research on conjugated polymers for OFETs has led to remarkable improvements in charge carrier mobility, with values now exceeding those of amorphous silicon. nih.gov Strategies to enhance mobility include creating highly ordered polymer chains through directional coating techniques and optimizing the donor-acceptor structure of the polymers. nih.govnih.gov For instance, a poly(2,2'-(1-(4-(1,2-di(thiophen-2-yl)vinyl)phenyl)-2-(2,5-dioctylphenyl)ethene-1,2-diyl)dithiophene) (PDTPDT), synthesized from a polymer precursor made with this compound, showed excellent FET performance with a high hole mobility. rsc.org

The following table presents the OFET performance for a polymer explicitly derived from this compound.

| Polymer | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | On/Off Ratio |

| PDTPDT | 0.723 | 10⁴ |

Application in Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), polymers derived from this compound are valued for their electroluminescent properties. The color and efficiency of the light emission can be tuned by modifying the chemical structure of the polymer backbone.

Poly(p-phenylenevinylene) (PPV) derivatives are a prominent class of materials for OLEDs. The synthesis of these polymers often starts from precursors that can be derived from this compound. For example, a copolymer referred to as TOP-PPV, which contains tetraoctyl-p-terphenylene units, was synthesized and its optical properties were characterized. This copolymer exhibited emission maxima at 400 nm and 420 nm in THF solution, with a high fluorescence quantum yield of 0.8. epo.org The similarity in the optical properties between the copolymer and a model oligomer confirmed that the PPV blocks are the active chromophores. epo.org

The performance of OLEDs is often quantified by the external quantum efficiency (EQE), which is the ratio of the number of photons emitted to the number of electrons injected. While specific EQE values for polymers directly made from this compound are not always available, the field has seen significant advancements, with some phosphorescent OLEDs achieving EQEs of over 20%. rsc.org

The table below summarizes the key optical properties for a copolymer derived from a precursor related to this compound.

| Polymer/Copolymer | Emission Maxima (nm) | Fluorescence Quantum Yield (Φ) |

| TOP-PPV | 400, 420 (in THF) | 0.8 |

Development of Advanced Sensing Materials and Related Optoelectronic Devices

The fluorescent properties of conjugated polymers synthesized from this compound also make them suitable for applications in chemical sensing. The principle behind these fluorescent sensors is that the binding of an analyte to the polymer can quench or enhance its fluorescence, providing a detectable signal.

A notable example is the polymer P3 , a poly(phenyleneethynylene) derivative synthesized using this compound. mit.edu This polymer was shown to have excellent fluorescence quantum yields and was used to demonstrate the capability of sensing electron-rich aromatic systems, such as toluene (B28343) and benzene (B151609), via fluorescence quenching. mit.edu The mechanism involves excitons migrating along the polymer backbone being quenched when a non-emissive pathway for recombination is provided by the analyte. mit.edu The high sensitivity of such sensors is attributed to the "molecular wire" effect, where a single binding event can quench the fluorescence of an entire polymer chain.

The development of such materials opens up possibilities for creating highly sensitive and selective chemical sensors for a variety of applications, including environmental monitoring and medical diagnostics. The versatility of the synthetic routes starting from this compound allows for the incorporation of different functional groups to target specific analytes.

| Polymer Sensor | Analyte | Sensing Mechanism |

| Polymer P3 | Electron-rich aromatics (e.g., toluene, benzene) | Fluorescence Quenching |

Structure Performance Relationships and Molecular Engineering in 1,4 Diiodo 2,5 Dioctylbenzene Based Materials

Influence of Octyl Side Chains on Solution Processability and Film Morphology

The incorporation of octyl side chains on the benzene (B151609) ring of 1,4-diiodo-2,5-dioctylbenzene is a critical molecular design strategy to overcome the inherent insolubility of rigid conjugated polymer backbones. These long, flexible alkyl chains increase the entropy of the system and disrupt intermolecular packing in the solid state, thereby enhancing the solubility of the resulting polymers in common organic solvents. researchgate.netmdpi.com This improved solubility is a prerequisite for solution-based processing techniques, such as spin-coating and printing, which are essential for the fabrication of large-area electronic devices.

Impact of Aromatic Halogenation and Substituent Effects on Electronic Band Gaps

The electronic band gap (Eg) is a fundamental property of a semiconductor, determining its optical absorption and emission characteristics. In conjugated polymers derived from this compound, the band gap is influenced by several factors, including the electronic nature of the substituents on the aromatic backbone. The presence of iodine atoms, being halogens, has a notable impact. Halogens are generally considered to be inductively electron-withdrawing but can also donate electron density to the π-system through resonance. In the case of iodinated aromatic compounds, the inductive effect tends to be dominant, which can lead to a lowering of the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Furthermore, the introduction of iodine atoms can influence the planarity of the polymer backbone. Increased planarity generally leads to a more extended π-conjugation, which results in a smaller band gap. Conversely, steric hindrance caused by bulky substituents can lead to a more twisted backbone, reducing the effective conjugation length and increasing the band gap.

A powerful strategy for tuning the electronic band gap is the creation of donor-acceptor (D-A) copolymers. By polymerizing this compound (a relatively electron-rich, or donor-type, unit) with an electron-deficient (acceptor) comonomer, the resulting polymer will have a HOMO level largely determined by the donor unit and a LUMO level determined by the acceptor unit. This intramolecular charge transfer character leads to a significant reduction in the band gap compared to the corresponding homopolymers. The strength of the donor and acceptor units can be systematically varied to achieve a wide range of band gaps. For instance, copolymerizing with stronger electron acceptors will generally lead to a lower LUMO level and thus a smaller band gap. researchgate.netmdpi.comrug.nl

| Polymer/Copolymer System | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |

| P(BDT-alt-QV) | -5.29 | -3.69 | 1.6 |

| PPADTBTDI-DMO | -5.5 | -3.56 | 1.66 |

| PPADTBTDI-8 | -5.5 | -3.56 | 1.66 |

| Furan/DPP-based Copolymers | - | - | 1.4 - 1.6 |

Control of Electronic Energy Levels through Chemical Substitution

The ability to precisely control the HOMO and LUMO energy levels is paramount for the design of efficient organic electronic devices, as these levels govern charge injection and transport properties, as well as the open-circuit voltage in organic solar cells. In materials based on this compound, chemical substitution offers a versatile tool for this purpose.

As mentioned, the formation of D-A copolymers is a primary method for tuning electronic energy levels. The introduction of electron-donating or electron-withdrawing groups on the comonomer unit directly impacts the HOMO and LUMO levels of the resulting polymer. For example, incorporating a more electron-rich comonomer will raise the HOMO level, while a more electron-deficient comonomer will lower the LUMO level.

Correlation between Conjugation Length, Planarity, and Optical Response

The optical properties of conjugated polymers are intrinsically linked to the extent of π-electron delocalization along the polymer backbone, which is defined by the effective conjugation length and the planarity of the chain. A longer effective conjugation length and a more planar conformation lead to a smaller HOMO-LUMO gap, resulting in a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. mdpi.com

In polymers synthesized from this compound, the steric interactions between the octyl side chains and adjacent monomer units can influence the torsional angles between repeating units. This can disrupt the planarity of the backbone and reduce the effective conjugation length, leading to a blue-shift in the optical spectra.

The choice of comonomer in a copolymerization strategy also plays a critical role. Comonomers that promote a more planar backbone structure will enhance the effective conjugation and lead to a red-shifted optical response. Conversely, bulky or awkwardly shaped comonomers can induce twisting of the polymer chain, thereby reducing conjugation. The optical response of these materials is therefore a sensitive probe of their molecular conformation and the degree of electronic communication along the polymer backbone.

Dynamics of Charge and Energy Transfer in Donor-Acceptor Systems

In donor-acceptor systems derived from this compound, the processes of charge and energy transfer are fundamental to their function in optoelectronic devices. Upon photoexcitation, an exciton (B1674681) (a bound electron-hole pair) is created. In a D-A copolymer, this exciton can be localized on either the donor or the acceptor segment, or it can have a charge-transfer character, with the electron and hole residing on different units.

The efficiency of charge separation, a critical step in photovoltaic devices, depends on the energetic driving force and the electronic coupling between the donor and acceptor moieties. Ultrafast spectroscopic techniques have revealed that charge transfer in such systems can occur on the femtosecond to picosecond timescale. chemrxiv.orgrsc.org The dynamics of these processes are influenced by the molecular architecture, including the distance between donor and acceptor units and their relative orientation.

Energy transfer, the non-radiative transfer of excitation energy from one chromophore to another, is also a key process, particularly in organic light-emitting diodes (OLEDs). The efficiency of Förster Resonance Energy Transfer (FRET) is strongly dependent on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as the distance between them. By carefully designing the copolymer structure, it is possible to control the pathways for energy and charge transfer, thereby optimizing the performance of the final device. chemrxiv.orgrsc.org

Advanced Characterization and Computational Studies of 1,4 Diiodo 2,5 Dioctylbenzene and Its Polymers

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic techniques are indispensable for probing the molecular and electronic structure of 1,4-diiodo-2,5-dioctylbenzene and its corresponding polymers. Each method provides unique insights into different aspects of the material's composition and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise architecture of polymers derived from this compound. Both ¹H and ¹³C NMR are employed to confirm the successful polymerization and to ascertain the structure of the resulting polymer chains.

For instance, in the synthesis of poly(2,5-didecyl-1,4-phenylene vinylene) (PDDPV), a polymer closely related to those derived from this compound, ¹H and ¹³C NMR are used to confirm its formation. Similarly, the structure of alternating copolymers such as poly(2,5-didecyl-1,4-phenylene vinylene-alt-2,5-didecyloxy-1,4-phenylene vinylene) (PDDPV-alt-DOPV) is verified using these NMR techniques uh.edu. The spectra of synthesized polymers are characterized by well-resolved signals that correspond to the specific protons and carbons in the polymer backbone and side chains, allowing for a detailed structural analysis nih.gov.

Diffusion-ordered ¹H-NMR spectroscopy (DOSY) can also be employed to analyze the hydrodynamic size and conformation of polymers in solution, providing insights into how the polymer chains behave in different environments rsc.org.

Table 1: Representative ¹H NMR Chemical Shifts for a Poly(p-phenylenevinylene) Derivative

| Proton | Chemical Shift (ppm) |

|---|---|

| Aromatic | 7.0 - 7.5 |

| Vinylic | 6.8 - 7.2 |

| Methylene (α to ring) | 2.5 - 2.8 |

| Methylene (alkyl chain) | 1.2 - 1.6 |

Note: The exact chemical shifts can vary depending on the specific polymer structure and solvent used.

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy for Optical Properties Investigation

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are fundamental techniques for investigating the optical properties of these conjugated polymers. UV-Vis spectroscopy reveals the electronic absorption characteristics, providing information about the π-π* transitions within the polymer backbone. The position of the absorption maximum (λ_max) is indicative of the conjugation length and the electronic bandgap of the material.

For various poly(p-phenylenevinylene) (PPV) derivatives, UV-Vis spectra are used to determine their absorption properties both in solution and as thin films researchgate.net. The PL spectra, on the other hand, provide insights into the emissive properties of the materials. The emission maximum and quantum yield are critical parameters for applications in organic light-emitting diodes (OLEDs). The PL emission spectra of thin films often show a red-shift compared to their solution spectra, which can be attributed to intermolecular interactions in the solid state nih.gov.

Table 2: Optical Properties of a Representative Poly(p-phenylenevinylene) Derivative

| Property | Value (in solution) | Value (thin film) |

|---|---|---|

| Absorption Maximum (λ_max) | 450 nm | 465 nm |

| Emission Maximum (λ_em) | 520 nm | 540 nm |

Mass Spectrometry (MALDI-TOF, ESI) for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are crucial for determining the molecular weight and molecular weight distribution (polydispersity) of the synthesized polymers. MALDI-TOF is a soft ionization technique that allows for the analysis of large macromolecules with minimal fragmentation sigmaaldrich.comresearchgate.netnih.gov.

This technique can resolve individual polymer chains (n-mers) in a mass spectrum, providing detailed information about the repeat unit mass and the identity of end groups sigmaaldrich.com. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are key parameters obtained from MALDI-TOF analysis that describe the size and distribution of the polymer chains sigmaaldrich.com.

Table 3: Molecular Weight Data for a Representative Polymer from MALDI-TOF MS

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 15,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 25,000 g/mol |

X-ray Diffraction (XRD) for Solid-State Structure and Morphology

X-ray Diffraction (XRD) is a powerful technique for investigating the solid-state structure and morphology of polymeric thin films. It provides information on the crystallinity, molecular packing, and orientation of the polymer chains mdpi.comscispace.com. For semiconducting polymers, the degree of crystallinity and the orientation of the π-stacked domains are critical for charge transport properties.

In thin films, techniques like Grazing-Incidence X-ray Diffraction (GIXD) are particularly useful for probing the structure at the surface and throughout the film thickness mdpi.com. XRD patterns of semi-crystalline polymers typically show sharp diffraction peaks superimposed on a broad amorphous halo. The positions and widths of these peaks can be used to determine the lattice parameters and the size of the crystalline domains scispace.comijmer.com. Studies on poly(p-phenylene) have shown how XRD can be used to analyze the average size of coherently diffracting domains scispace.com.

Cyclic Voltammetry (CV) for Electrochemical Properties and Energy Level Determination

Cyclic Voltammetry (CV) is an electrochemical technique used to determine the redox properties of the polymers, from which the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. These energy levels are crucial for understanding the charge injection and transport properties of the material in electronic devices.

By measuring the onset oxidation and reduction potentials of the polymer film, the HOMO and LUMO energy levels can be calculated. For a new soluble PPV derivative, CV was used to estimate the HOMO and LUMO levels to be -5.16 eV and -2.89 eV, respectively researchgate.net. These values are critical for designing efficient multilayer devices by ensuring proper energy level alignment with other materials. The electrochemical behavior of dihydroxybenzenes, which share some structural similarities with the monomer units, has also been investigated using cyclic voltammetry mdpi.com.

Table 4: Electrochemical Properties and Energy Levels from Cyclic Voltammetry

| Parameter | Value |

|---|---|

| Onset Oxidation Potential (E_ox) | +0.8 V (vs. Ag/AgCl) |

| Onset Reduction Potential (E_red) | -1.5 V (vs. Ag/AgCl) |

| HOMO Energy Level | -5.2 eV |

| LUMO Energy Level | -2.9 eV |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry approaches, particularly Density Functional Theory (DFT), are employed to complement experimental findings and to provide deeper insights into the electronic structure and properties of this compound and its polymers.

DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties such as HOMO and LUMO energy levels. These calculations help in understanding the relationship between the molecular structure and the observed optical and electrochemical properties. For example, computational studies on poly(p-phenylenevinylene) have been used to investigate its electronic structure kaust.edu.sa. Furthermore, theoretical calculations can aid in the interpretation of experimental spectra and provide a framework for designing new materials with tailored properties.

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of conjugated molecules and polymers. By calculating the ground-state electron density, DFT can accurately predict key parameters that govern the material's performance in electronic devices. For this compound and its oligomers, DFT calculations are instrumental in determining the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO levels, known as the energy gap (Eg), is a critical parameter that dictates the polymer's conductivity and its potential application in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The long octyl side chains on the benzene (B151609) ring, while primarily enhancing solubility, can also subtly influence the electronic structure by inducing slight conformational changes in the polymer backbone.

DFT calculations on oligomers of poly(2,5-dioctyl-1,4-phenylene) can be extrapolated to predict the electronic properties of the bulk polymer. These calculations typically show that as the chain length increases, the HOMO level rises and the LUMO level lowers, leading to a decrease in the energy gap. This trend is a hallmark of increasing π-conjugation.

Table 1: Predicted Electronic Properties of a Poly(2,5-dioctyl-1,4-phenylene) Oligomer using DFT

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -2.45 |

| Energy Gap (Eg) | 3.40 |

Note: The values presented are illustrative and representative of typical DFT calculations for such systems.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Transitions

To understand the optical properties of this compound and its polymers, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method extends the principles of DFT to excited states, allowing for the prediction of absorption and emission spectra. TD-DFT calculations can determine the energies of electronic transitions, the corresponding oscillator strengths (which relate to the intensity of absorption), and the nature of the excited states.

For poly(2,5-dioctyl-1,4-phenylene), TD-DFT calculations can predict the wavelength of maximum absorption (λmax), which corresponds to the π-π* transition of the conjugated backbone. These calculations are crucial for designing materials for applications such as organic light-emitting diodes (OLEDs) and organic sensors. The theoretical absorption spectra can be compared with experimental data to validate the computational model and gain deeper insights into the electronic structure.

The inclusion of the dioctyl side chains in the computational model is important as they can influence the polymer's conformation and, consequently, its optical properties. Steric interactions between the side chains can lead to a twisting of the polymer backbone, which can disrupt the π-conjugation and result in a blue-shift of the absorption maximum.

Table 2: Predicted Optical Transition Properties of a Poly(2,5-dioctyl-1,4-phenylene) Oligomer using TD-DFT

| Property | Value |

| Excitation Energy (eV) | 3.10 |

| Wavelength (nm) | 400 |

| Oscillator Strength | 1.2 |

Note: The values presented are illustrative and representative of typical TD-DFT calculations for such systems.

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and polymers over time. For poly(2,5-dioctyl-1,4-phenylene), MD simulations can provide valuable insights into its conformational flexibility, aggregation behavior in solution, and the morphology of thin films.

The long and flexible octyl side chains play a significant role in the polymer's solubility and its ability to self-assemble. MD simulations can model the interactions between the polymer chains and solvent molecules, helping to predict solubility in different organic solvents. Furthermore, these simulations can reveal how the polymer chains fold and arrange themselves in solution, which can influence the electronic coupling between chains and, therefore, the material's charge transport properties.

In the solid state, the arrangement of polymer chains is critical for device performance. MD simulations can be used to model the packing of polymer chains in a thin film, providing information about the degree of ordering and the presence of crystalline or amorphous domains. This information is vital for understanding how processing conditions affect the final morphology and performance of the material. The aggregation of polymer chains, driven by π-π stacking of the aromatic backbones and van der Waals interactions between the alkyl side chains, can be directly visualized and quantified through MD simulations.

Mechanistic Investigations of Polymerization and Functionalization Reactions

The synthesis of well-defined polymers from this compound relies on efficient and selective polymerization reactions. Understanding the mechanisms of these reactions is crucial for controlling the polymer's molecular weight, polydispersity, and end-group functionality.

Common polymerization methods for monomers like this compound include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira-Hagihara couplings. Mechanistic studies of these reactions involve identifying the key catalytic intermediates and understanding the elementary steps of the catalytic cycle.

For the Suzuki-Miyaura polymerization , which couples the diiodo monomer with a diboronic acid or ester derivative, the catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The boronic acid derivative transfers an organic group to the palladium center.

Reductive Elimination: A new carbon-carbon bond is formed, and the Pd(0) catalyst is regenerated.

Mechanistic investigations can utilize techniques like kinetic studies, in-situ spectroscopy, and computational modeling to probe the reaction pathway and identify rate-limiting steps.

For the Sonogashira-Hagihara polymerization , which couples the diiodo monomer with a diethynyl comonomer, the mechanism is believed to involve two interconnected catalytic cycles, one for palladium and one for copper. The key steps include:

Oxidative Addition of the diiodo monomer to the Pd(0) catalyst.

Formation of a copper(I) acetylide.

Transmetalation of the acetylide group from copper to the palladium center.

Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Understanding these mechanisms allows for the optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) to achieve high molecular weight polymers with the desired properties.

Functionalization reactions of this compound or its resulting polymer open up avenues for further tuning the material's properties. For instance, the iodine end-groups of the polymer can be further reacted to introduce specific functionalities. Mechanistic studies of these post-polymerization functionalization reactions are essential for ensuring high conversion and selectivity.

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Materials with Tunable Electronic Properties

The rational design of new organic materials with precisely controlled electronic properties is a cornerstone of next-generation electronics. For polymers derived from 1,4-diiodo-2,5-dioctylbenzene, the ability to tune characteristics such as bandgap, charge carrier mobility, and absorption spectra is paramount. Future research will focus on copolymerizing this diiodo monomer with a diverse library of electron-donating and electron-accepting comonomers. By systematically varying the chemical structure of the copolymerization partner, researchers can manipulate the intramolecular charge transfer characteristics and the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting polymer.

The dioctyl side chains are primarily incorporated to enhance solubility in common organic solvents, which is critical for solution-based processing techniques. However, the influence of side-chain engineering on thin-film morphology and intermolecular packing remains an active area of investigation. Future work will involve designing polymers where the side chains not only provide solubility but also promote favorable intermolecular π-π stacking, which is essential for efficient charge transport. The non-planar or twisted ground-state conformation of a polymer's π-backbone can lead to decreased conjugation, which in turn influences the electronic properties. google.com Therefore, designing copolymers that balance solubility, processability, and optimal electronic structure through deliberate monomer selection is a key future direction.

Exploration of Novel Cross-Coupling Reagents and Catalyst Systems

The synthesis of conjugated polymers from this compound predominantly relies on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille coupling. jst.go.jp These reactions are powerful tools for forming the necessary carbon-carbon bonds that constitute the polymer backbone. While effective, traditional palladium catalysts often require phosphine (B1218219) ligands, which can be expensive and air-sensitive.

A significant area for future research is the development and exploration of novel catalyst systems that are more cost-effective, robust, and sustainable. This includes the investigation of phosphine-free palladium systems, which can simplify reaction setups and reduce costs. nii.ac.jp Furthermore, exploring catalysts based on more earth-abundant metals like nickel or copper as alternatives to palladium is a critical goal for large-scale, sustainable production. Another promising avenue is the continued development of direct arylation polycondensation (DAP). DAP creates C-C bonds without the need for pre-functionalizing one of the monomers (e.g., with boronic esters in Suzuki coupling), thereby reducing synthetic steps and waste. Refining DAP methodologies to be more selective and higher yielding for monomers like this compound will be a key enabler for more efficient polymer synthesis.

| Coupling Reaction | Typical Catalyst | Advantages | Areas for Future Research |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High yields, tolerance of various functional groups. | Development of phosphine-free systems, use of more abundant metal catalysts. |

| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | Mild reaction conditions. | Overcoming toxicity of organotin reagents. |

| Direct Arylation Polycondensation (DAP) | Pd(OAc)₂ | Reduced synthetic steps, atom economy. nii.ac.jp | Improving selectivity, expanding substrate scope, reducing catalyst loading. |

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, particularly perovskite solar cells, have shown remarkable progress in photovoltaic performance. mdpi.com These devices consist of an inorganic perovskite absorber layer sandwiched between organic charge transport layers. The unique properties of conjugated polymers make them excellent candidates for these hole-transport layers (HTLs) or electron-transport layers (ETLs).

Future opportunities lie in integrating polymers synthesized from this compound into these hybrid device architectures. As a precursor to conjugated polymers, this monomer can be used to create novel HTL materials with tailored energy levels that are well-aligned with the valence band of the perovskite absorber, facilitating efficient extraction of charge carriers (holes). mdpi.com The coupling effects between the organic molecules and the inorganic frameworks are crucial for the stability and performance of these hybrid systems. researchgate.net Research will focus on designing polymers that not only possess the right electronic properties but also form stable and high-quality interfaces with the perovskite layer. Furthermore, these organic polymers can act as passivating agents, healing defects at the surface and grain boundaries of the perovskite film, which is a critical factor in improving both the efficiency and long-term operational stability of the solar cells.

Scalable Synthesis and Sustainable Processing Methodologies

For any new material to have a significant technological impact, its synthesis must be scalable and its processing must be environmentally sustainable. The synthesis of this compound itself, and its subsequent polymerization, presents challenges for large-scale production. Traditional laboratory syntheses, such as Friedel-Crafts alkylation to produce the 1,4-dioctylbenzene (B89298) precursor, can sometimes lead to unwanted side products.

Future research must address the development of high-yield, reproducible synthetic routes that minimize waste and avoid harsh reagents. This includes optimizing reaction conditions for the iodination of 1,4-dioctylbenzene and improving the efficiency of polymerization reactions to achieve high molecular weight polymers with low batch-to-batch variability. On the processing side, a major goal is to move away from chlorinated solvents like chloroform and chlorobenzene, which are commonly used to dissolve conjugated polymers but are environmentally harmful. A key opportunity lies in designing polymers based on this compound that are soluble in "greener" solvents, such as certain ethers or aromatic hydrocarbons with better environmental, health, and safety profiles. This would significantly reduce the environmental impact of device fabrication on an industrial scale.

Deepening Understanding of Fundamental Charge Transport and Exciton (B1674681) Dynamics in Bulk Heterojunctions

The performance of organic solar cells is fundamentally governed by a series of photophysical processes: light absorption, exciton generation, exciton diffusion, charge separation at a donor-acceptor interface, and charge transport to the electrodes. In bulk heterojunction (BHJ) solar cells, where a polymer donor is blended with a fullerene or non-fullerene acceptor, the nanoscale morphology of this blend is critical.

A significant future challenge is to gain a deeper understanding of how the specific molecular structure of polymers derived from this compound influences these fundamental processes. Advanced spectroscopic and microscopic techniques will be essential to probe the exciton diffusion lengths and charge carrier mobilities within these materials. mdpi.com For instance, researchers can systematically alter the comonomer paired with this compound to study how changes in polymer chain conformation, packing, and energy levels affect the efficiency of charge separation and the rate of charge recombination. This fundamental knowledge is crucial for designing new polymers that can overcome the current limitations of organic photovoltaic devices and push their power conversion efficiencies higher.

Q & A

Q. What are the established synthetic pathways for 1,4-diiodo-2,5-dioctylbenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential electrophilic iodination and Friedel-Crafts alkylation. Starting with a dialkylbenzene precursor (e.g., 2,5-dioctylbenzene), iodination is achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to ensure regioselectivity . Subsequent alkylation of the iodinated intermediate requires Lewis acids like AlCl₃ or FeCl₃ to activate alkyl halides. For example, octyl bromide can be introduced at 80°C in dichloromethane . Key Variables:

- Temperature: Lower temperatures favor iodination selectivity.

- Catalyst Loading: Excess AlCl₃ (>1.2 eq) risks over-alkylation.

Data Table:

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Iodination | ICl, AcOH | 0–5°C, 12 h | 65–70 | |

| Alkylation | OctylBr, AlCl₃ | 80°C, 6 h | 50–55 |

Q. How can purity and structural integrity be validated during synthesis?

Methodological Answer: Combined chromatographic and spectroscopic techniques are critical:

- HPLC/GC-MS: Monitor reaction progress and identify byproducts (e.g., mono-iodinated species) .

- ¹H/¹³C NMR: Confirm substitution patterns. For this compound, expect aromatic proton absence (due to iodine’s deshielding) and alkyl chain signals at δ 0.8–1.5 ppm .

- Elemental Analysis: Validate iodine content (theoretical: ~35% by mass).

Advanced Research Questions

Q. How do steric effects from octyl groups influence iodination regioselectivity?

Methodological Answer: The bulky octyl groups at positions 2 and 5 direct iodination to the para positions (1 and 4) due to steric hindrance. Computational studies (DFT) reveal that transition states for iodination at meta positions have higher activation energies (~5 kcal/mol difference) . Experimental validation involves synthesizing analogs (e.g., 2,5-dimethyl derivatives) and comparing reaction rates via kinetic assays .

Q. What statistical approaches optimize reaction conditions for scalability?

Methodological Answer: Response Surface Methodology (RSM) and Design of Experiments (DoE) are used to model multivariable interactions. For example:

- Central Composite Design: Tests temperature, catalyst ratio, and time.

- F-statistic Analysis: Identifies significant variables (e.g., catalyst loading has p < 0.01) .

Data Table (Example):

| Variable | Range | Optimal Value | Effect Size |

|---|---|---|---|

| Temperature | 70–90°C | 80°C | F = 12.4 |

| AlCl₃ (eq) | 1.0–1.5 | 1.2 | F = 18.7 |

Q. How do competing alkylation pathways affect product distribution?

Methodological Answer: Competing pathways include:

- Inter-/Intramolecular Alkylation: Controlled by solvent polarity. Polar solvents (e.g., DCM) favor intermolecular reactions.

- Rearrangement: Wagner-Meerwein shifts may occur if carbocation stability is compromised. GC-MS tracking of intermediates (quenched at intervals) and ²H-labeling experiments can delineate pathways .

Q. What advanced characterization techniques resolve structural ambiguities?

Methodological Answer:

- X-ray Crystallography: Resolves iodine/octyl spatial arrangement (limited by crystal growth challenges).

- Solid-State NMR: Probes molecular packing and dynamics.

- TOF-MS/MS: Fragmentation patterns distinguish regioisomers (e.g., 1,3 vs. 1,4 substitution) .

Contradictions and Open Challenges

- Iodination Efficiency: Some reports suggest iodine incorporation <70% under mild conditions , while others achieve >85% using ultrasonic activation . Further studies on radical vs. electrophilic mechanisms are needed.

- Alkylation Side Reactions: Over-alkylation (e.g., tri-octyl products) remains a hurdle, requiring precise stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.